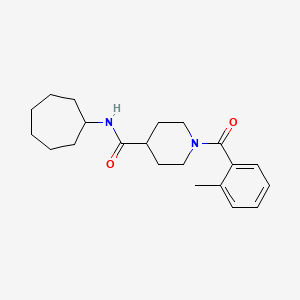
N-(2-methyl-4-quinolinyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-quinolinyl)-2-phenylacetamide, commonly known as MQPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline-based compounds and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of MQPA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MQPA has been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin. Additionally, MQPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it exhibits potent biological activity, making it an ideal candidate for studying the mechanism of action and potential therapeutic applications. However, there are also some limitations to using MQPA in lab experiments. For example, it may have off-target effects that can complicate the interpretation of results. Additionally, it may not be suitable for use in certain experiments due to its chemical properties.
Direcciones Futuras
There are several future directions for research on MQPA. One area of interest is the development of MQPA-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of MQPA and its potential off-target effects. Another area of interest is the development of new synthesis methods for MQPA that are more efficient and cost-effective. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of MQPA to determine its potential as a therapeutic agent.
Métodos De Síntesis
MQPA can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most commonly used method for synthesizing MQPA is the Mannich reaction, which involves the condensation of 2-methyl-4-quinolinecarboxaldehyde, phenylacetonitrile, and formaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure MQPA.
Aplicaciones Científicas De Investigación
MQPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MQPA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, MQPA has been shown to inhibit the activity of monoamine oxidase, an enzyme implicated in the development of Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-11-17(15-9-5-6-10-16(15)19-13)20-18(21)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTXPKJQHBHFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)

![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)


![2-(2,4-dimethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5765369.png)

![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)



![ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5765412.png)